4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one
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Overview
Description
4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 4-nitrophenylacetic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its derivatives could be screened for activity against various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic applications. For example, they could be studied as potential inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes. Its unique chemical properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxybenzylidene)-2-phenyl-oxazol-5(4H)-one: Similar structure but lacks the nitro group.
4-(4-Nitrobenzylidene)-2-(4-methoxyphenyl)oxazol-5(4H)-one: Similar structure but with reversed positions of the methoxy and nitro groups.
4-(4-Methoxybenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
The presence of both methoxy and nitro groups in 4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one imparts unique chemical properties, such as specific electronic effects and reactivity patterns
Properties
CAS No. |
40108-81-4 |
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Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O5/c1-23-14-8-2-11(3-9-14)10-15-17(20)24-16(18-15)12-4-6-13(7-5-12)19(21)22/h2-10H,1H3/b15-10- |
InChI Key |
WOOALORAUNALDW-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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